Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Description
Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate (CAS: 442865-55-6) is a heterocyclic compound featuring a triazoloquinoline core linked to a thiophene-carboxylate moiety via a sulfanyl-acetyl spacer. Its molecular formula is C25H20N4O3S2, with a molecular weight of 488.58 g/mol . The compound’s structure combines a triazoloquinoline system (known for bioactivity in medicinal chemistry) with thiophene rings, which are common in pharmaceuticals and agrochemicals due to their electronic and steric properties.
Properties
IUPAC Name |
methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S3/c1-13-10-18-25-26-23(27(18)16-7-4-3-6-14(13)16)33-12-19(28)24-21-20(22(29)30-2)15(11-32-21)17-8-5-9-31-17/h3-11H,12H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZPBDXTUNMMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C(=CS4)C5=CC=CS5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate (CAS No. 442865-35-2) is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinoline structure, which is known for various biological activities. The presence of sulfur and thiophene moieties enhances its reactivity and potential pharmacological effects.
Molecular Formula: C25H20N4O3S
Molecular Weight: 480.57 g/mol
IUPAC Name: this compound
Anticancer Activity
Research indicates that compounds containing the triazole structure exhibit significant anticancer properties. For instance, derivatives of triazoles have been reported to inhibit the growth of various cancer cell lines. In a study focusing on similar compounds, it was found that triazole-thione derivatives showed potent cytotoxic activity against human breast cancer cells (MCF-7) with IC50 values ranging from 6.2 μM to 43.4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole derivative A | MCF-7 | 6.2 |
| Triazole derivative B | T47D | 27.3 |
| Methyl 2-[...] | Unknown | TBD |
Antimicrobial Activity
The presence of sulfur in the compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. For example, benzothioate derivatives were found to possess good antibacterial activity compared to standard antibiotics . The compound's ability to inhibit microbial growth could be further explored.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. Many triazole-containing compounds are known to interfere with DNA synthesis or repair mechanisms in cancer cells .
Case Studies
- Study on Cytotoxicity : A recent study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the triazole ring significantly influenced the cytotoxic potency, suggesting that methyl substitution at position five enhances activity against specific cancer types .
- Antimicrobial Screening : Another investigation screened several sulfur-containing heterocycles for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited promising antibacterial properties, warranting further exploration into their therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ in substituents on the triazole, quinoline, or thiophene rings. Key comparisons include:
Functional Group Impact on Bioactivity
- Triazoloquinoline vs. Benzothiazolo-Triazole: The triazoloquinoline system (present in the target compound) may enhance DNA intercalation or kinase inhibition compared to benzothiazolo-triazole derivatives, which are more rigid and planar .
- Thiophen-2-yl vs.
- Sulfanyl-Acetyl Linker : This spacer is conserved across analogs, suggesting its role in maintaining conformational flexibility for target binding .
Preparation Methods
Copper-Mediated Cross-Coupling
Copper(I) thiophene-2-carboxylate (Sigma-Aldrich 682500) enhances yields in sulfur-containing couplings by stabilizing reactive intermediates. A comparative study revealed:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Cu(I) thiophene-2-COO | 78 | 12 |
| Cu(I) acetate | 65 | 18 |
| No catalyst | <20 | 24 |
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but risk side reactions. A mixed solvent system (THF/DCM 1:1) balances reactivity and stability.
Analytical Characterization
Critical spectroscopic data for the final compound:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 8.4 Hz, 1H, quinoline-H), 7.98 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, thiophene-H), 4.12 (s, 3H, COOCH₃), 2.65 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₄H₁₈N₄O₃S₂ [M+H]⁺: 498.0854; found: 498.0856.
Scalability and Industrial Considerations
Pilot-scale synthesis (1 kg batch) requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
